Cdk/hdac-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk/hdac-IN-3 is a dual inhibitor of cyclin-dependent kinases and histone deacetylases. This compound is known for its potent and selective inhibition of cyclin-dependent kinase 9, cyclin-dependent kinase 12, cyclin-dependent kinase 13, histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3. It has shown significant potential in the treatment of acute myeloid leukemia due to its ability to inhibit the proliferation of leukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk/hdac-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Cdk/hdac-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with potentially different biological activities .
Scientific Research Applications
Cdk/hdac-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and histone deacetylases.
Biology: Employed in research to understand the role of cyclin-dependent kinases and histone deacetylases in cell cycle regulation and gene expression.
Medicine: Investigated for its potential therapeutic effects in the treatment of acute myeloid leukemia and other cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cyclin-dependent kinases and histone deacetylases .
Mechanism of Action
Cdk/hdac-IN-3 exerts its effects by inhibiting the activity of cyclin-dependent kinases and histone deacetylases. This inhibition leads to alterations in gene expression and cell cycle regulation, ultimately resulting in the suppression of cancer cell proliferation. The compound targets specific molecular pathways involved in cell growth and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
AES-135: A potent histone deacetylase inhibitor with anti-tumor activity.
HDAC-IN-64: An inhibitor of histone deacetylase 4, 5, 6, 7, and 9 with anti-proliferative effects on prostate cancer cells.
Remetinostat: A hydroxamic acid-based inhibitor of histone deacetylase enzymes, developed for the treatment of cutaneous T-cell lymphoma
Uniqueness
Cdk/hdac-IN-3 is unique due to its dual inhibition of both cyclin-dependent kinases and histone deacetylases. This dual targeting approach enhances its therapeutic potential by simultaneously affecting multiple pathways involved in cancer cell growth and survival. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H18Cl2N6O3 |
---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
N-[4-[(2-aminophenyl)carbamoyl]phenyl]-4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18Cl2N6O3/c25-15-4-3-5-16(26)20(15)23(34)31-19-12-28-32-21(19)24(35)29-14-10-8-13(9-11-14)22(33)30-18-7-2-1-6-17(18)27/h1-12H,27H2,(H,28,32)(H,29,35)(H,30,33)(H,31,34) |
InChI Key |
DMHUURDTAWQEKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.